molecular formula C10H14BFO2 B2892907 (5-tert-Butyl-2-fluorophenyl)boronic acid CAS No. 2225155-59-7

(5-tert-Butyl-2-fluorophenyl)boronic acid

Cat. No.: B2892907
CAS No.: 2225155-59-7
M. Wt: 196.03
InChI Key: LBRVIJSKYRTRCC-UHFFFAOYSA-N
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Description

(5-tert-Butyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-tert-butyl-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.

Scientific Research Applications

(5-tert-Butyl-2-fluorophenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylboronic acid: Similar structure but lacks the tert-butyl group.

    5-Formyl-2-furanylboronic acid: Contains a formyl group and a furan ring instead of a phenyl ring.

    2,3,4,5,6-Pentafluorobenzeneboronic acid: Contains multiple fluorine atoms on the phenyl ring.

Uniqueness

(5-tert-Butyl-2-fluorophenyl)boronic acid is unique due to the presence of both a tert-butyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis.

Properties

IUPAC Name

(5-tert-butyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRVIJSKYRTRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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